5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Antileishmanial Activity
Amidoximes, including our compound of interest, have been studied for their potential as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored the use of amidoxime derivatives to combat this disease. The compound’s unexpected amide form was obtained during synthesis, and its antileishmanial activity warrants further investigation .
Environmental Applications
Amidoximes have found applications in environmental contexts, particularly in treating seawater or wastewater. Their ability to bind to metal ions makes them useful for removing heavy metals from contaminated water. Researchers continue to explore novel ways to utilize amidoximes for environmental remediation .
Medicinal Chemistry
The unique structure of our compound, featuring a nitro group adjacent to the amidoxime moiety, opens up possibilities in medicinal chemistry. It could serve as a scaffold for designing new drugs targeting specific biological pathways. Further studies are needed to evaluate its pharmacological potential .
Organic Synthesis
Amidoximes play a crucial role in organic synthesis. They can be transformed into various functional groups, making them valuable intermediates. Researchers have used amidoximes to synthesize diverse compounds, including those with antitumor properties .
Polymer Science
Amidoximes contribute to polymer science, especially in the development of functional materials. Their ability to coordinate with metal ions allows for the creation of metal-containing polymers. These materials find applications in catalysis, sensors, and drug delivery systems .
Nitro Group Chemistry
The presence of a nitro group in our compound influences its reactivity and properties. Nitro groups are versatile functional groups, participating in various chemical reactions. Researchers may explore the compound’s behavior in different reaction conditions and its potential as a building block for more complex molecules .
properties
IUPAC Name |
3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJFMJFUMJPSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321479 |
Source
|
Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329698-39-7 |
Source
|
Record name | 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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